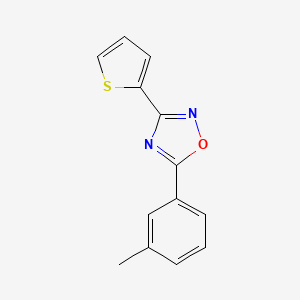
5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of a thiophene ring, an oxadiazole ring, and a methyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of amines from the oxadiazole ring.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole is used as a building block in organic synthesis
Biology: This compound has shown promise in biological studies due to its potential bioactivity. It can be used as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The presence of the oxadiazole ring is known to enhance the pharmacokinetic properties of drug candidates.
Industry: In the materials science industry, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices due to its conjugated system and electron-rich nature.
Mécanisme D'action
The mechanism of action of 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-Phenyl-3-thiophen-2-yl-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring, which may affect its reactivity and bioactivity.
5-(3-Chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole: Contains a chlorine substituent instead of a methyl group, potentially altering its electronic properties and interactions.
5-(3-Methylphenyl)-3-furanyl-1,2,4-oxadiazole: Features a furan ring instead of a thiophene ring, which may influence its chemical and physical properties.
Uniqueness: The presence of the methyl group on the phenyl ring and the thiophene ring in 5-(3-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole provides unique electronic and steric properties. These features can enhance its reactivity, stability, and potential bioactivity compared to similar compounds.
Propriétés
IUPAC Name |
5-(3-methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-2-5-10(8-9)13-14-12(15-16-13)11-6-3-7-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKCBWXMRPWOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B5285758.png)

![(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5285764.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5285779.png)
![2-(3,4-DIMETHYLPHENOXY)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE](/img/structure/B5285784.png)
![(Z)-3-(4-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5285786.png)
![1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5285792.png)
![1'-(cyclopropylcarbonyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5285794.png)
![4-methyl-3-cyclohexene-1-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5285797.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5285805.png)
![2-cyano-N-cyclopropyl-3-[1-(2,6-dichlorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5285812.png)
![(5E)-3-benzyl-5-[[2-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5285820.png)
![3-(7-hydroxy-3,7-dimethyloctyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5285835.png)
![4,4-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5285849.png)
